N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide
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Overview
Description
N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1-benzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- **N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide .
Uniqueness
N-(2,3-Dihydro-1-benzothiophen-5-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzothiophene core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Properties
CAS No. |
62077-38-7 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzothiophen-5-yl)acetamide |
InChI |
InChI=1S/C10H11NOS/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
DVVSWLTUHHSKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SCC2 |
Origin of Product |
United States |
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